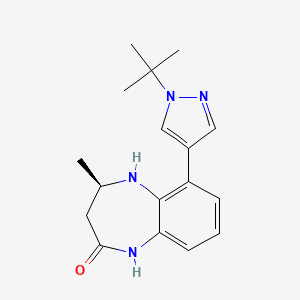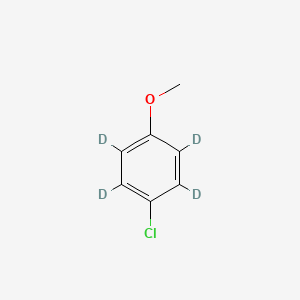
N-((2S,3R)-(+)-1,3-Dihydroxy-5-((2-oxo-2H-chromen-7-yl)oxy)pentan-2-yl)palmitamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Ceramidase-IN-2 is a potent inhibitor of acid ceramidase, an enzyme that hydrolyzes ceramides into sphingosine and fatty acids. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where it can induce apoptosis in cancer cells by increasing ceramide levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Ceramidase-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of a substituted pyrimidine with various reagents to form the desired inhibitor. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of Acid Ceramidase-IN-2 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and high-throughput screening can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Acid Ceramidase-IN-2 primarily undergoes hydrolysis reactions due to its role as an inhibitor of acid ceramidase. It can also participate in substitution reactions, where specific functional groups are replaced by others under controlled conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving Acid Ceramidase-IN-2 include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and various acids and bases to control the pH . The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.
Major Products Formed
The major products formed from the reactions involving Acid Ceramidase-IN-2 are typically the hydrolyzed forms of ceramides, which include sphingosine and fatty acids. These products play crucial roles in cellular signaling and apoptosis .
Scientific Research Applications
Acid Ceramidase-IN-2 has a wide range of scientific research applications:
Mechanism of Action
Acid Ceramidase-IN-2 exerts its effects by inhibiting the activity of acid ceramidase, an enzyme responsible for hydrolyzing ceramides into sphingosine and fatty acids. By inhibiting this enzyme, Acid Ceramidase-IN-2 increases the levels of ceramides within cells, leading to apoptosis and reduced cell proliferation . The molecular targets involved include the Akt and ERK 1/2 pathways, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Ceranib-2: Another potent inhibitor of acid ceramidase, used in similar research applications.
Carmofur: A nanomolar inhibitor of acid ceramidase, known for its antitumoral properties.
NCDase: A neutral ceramidase inhibitor with different substrate specificity.
Uniqueness
Acid Ceramidase-IN-2 is unique due to its high specificity and potency in inhibiting acid ceramidase. Unlike other inhibitors, it has shown significant potential in inducing apoptosis in cancer cells, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C30H47NO6 |
|---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxy-5-(2-oxochromen-7-yl)oxypentan-2-yl]hexadecanamide |
InChI |
InChI=1S/C30H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-29(34)31-26(23-32)27(33)20-21-36-25-18-16-24-17-19-30(35)37-28(24)22-25/h16-19,22,26-27,32-33H,2-15,20-21,23H2,1H3,(H,31,34)/t26-,27+/m0/s1 |
InChI Key |
ASWQERQPSVCZCY-RRPNLBNLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCOC1=CC2=C(C=C1)C=CC(=O)O2)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(CCOC1=CC2=C(C=C1)C=CC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)

![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)





